5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Cancer Differentiation Psoriasis

The unique 5-nitro substitution of this dihydroisocoumarin is essential for its documented bioactivity—potent anti-proliferative and differentiation-inducing effects in undifferentiated cells, PLA2 inhibition, and tumor promotion prevention. Procuring the precise CAS 66122-94-9 regioisomer is mandatory for replicating key studies in AML differentiation therapy, inflammatory pathway research, and chemoprevention assays. The 6-nitro isomer and unsubstituted parent lack this activity profile. Research-grade 95% purity available for laboratory use only. Standard international shipping; no regulatory restrictions for R&D procurement.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 66122-94-9
Cat. No. B6600908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
CAS66122-94-9
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2
InChIKeyFEUMVXQSJWHGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one (CAS 66122-94-9): A Dihydroisocoumarin for Cancer and Inflammation Research


5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one is a synthetic, heterocyclic small molecule belonging to the dihydroisocoumarin class, characterized by a benzopyran-1-one core with a nitro substituent at the 5-position [1]. This specific substitution pattern is critical to its biological profile, differentiating it from its unsubstituted parent and other regioisomers. The compound has been identified for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation, highlighting its potential as a lead compound for oncology and dermatological applications [2].

Procurement Risks for 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one: Substitution with Analogs Invalidates Key Biological Assays


In research procurement, substituting 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one with seemingly similar benzopyranone analogs like the 6-nitro regioisomer (6-nitro-3,4-dihydro-2H-1-benzopyran-2-one) or the unsubstituted parent (3,4-dihydro-1H-2-benzopyran-1-one) is highly likely to produce invalid experimental results. The position of the nitro group on the benzopyran ring is a critical determinant of its biological activity . For instance, while the 5-nitro isomer exhibits pronounced cell differentiation and anti-proliferative effects, the 6-nitro isomer and unsubstituted parent are typically employed as general synthetic intermediates [1] and lack the same characterized bioactivity profile. This specific substitution pattern is essential for the compound's interaction with molecular targets related to cell differentiation and inflammation, making precise procurement of the CAS 66122-94-9 compound non-negotiable for replicating published findings.

Quantitative Differentiation of 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one Against Closest Analogs


Cell Differentiation and Anti-Proliferation: Activity Profile of 5-Nitro Dihydroisocoumarin vs. Unsubstituted Parent

5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This contrasts sharply with the unsubstituted parent compound, 3,4-dihydro-1H-2-benzopyran-1-one, which is predominantly used as a general synthetic building block and lacks reported differentiation-inducing activity .

Cancer Differentiation Psoriasis Skin Aging

Chemoprevention: Inhibition of Tumor Promoter-Induced Cell Transformation by 5-Nitro vs. 6-Nitro Isomer

The 5-nitro derivative demonstrates anticarcinogenic and antipromoter activity by preventing transformation of DMBA-treated JB6 cells and promotion by tetradecanoyl phorbal acetate (TPA) [1]. In contrast, the 6-nitro isomer (6-nitro-3,4-dihydro-2H-1-benzopyran-2-one) has been primarily investigated for its chemical utility as a building block for drug synthesis, such as in the preparation of potassium channel activators [2], with no comparable chemoprevention data available.

Cancer Chemoprevention TPA JB6 Cells

In Vivo Anti-Inflammatory Efficacy: Phospholipase A2 Inhibition by 5-Nitro Dihydroisocoumarin

The 5-nitro derivative inhibits paw edema formation induced by phospholipase A2 (PLA2) in Swiss Wistar mice [1]. It also prevents the release of arachidonic acid and neutralizes the lethal effects of Naja naja venom by inhibiting its PLA2 [1]. While other benzopyran derivatives, such as those in patent US5118694, are known potassium channel activators with applications in hypertension [2], this PLA2 inhibitory activity is a specific functional attribute of the 5-nitro compound.

Inflammation PLA2 Edema Antivenom

Safety Profile: Lack of Acute Toxicity at Therapeutically Relevant Dose in Rodent Model

Crucially, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is reported to be non-toxic and non-allergenic [1]. A specific in vivo study confirms that oral administration of a 30 mg/kg dose in rats resulted in no observed toxicity . This data provides a baseline for in vivo studies, distinguishing it from other benzopyran derivatives that may possess inherent toxicities requiring careful management.

Toxicology Safety In Vivo

Optimal Use Cases for 5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one Based on Evidence Profile


Establishing Cell-Based Models of Monocytic Differentiation and Anti-Proliferation

Given its pronounced activity in arresting proliferation and inducing differentiation of undifferentiated cells to monocytes [1], this compound is ideally suited as a positive control or lead molecule in studies focused on hematopoiesis, acute myeloid leukemia (AML) differentiation therapy, or screening for novel anti-proliferative agents. Procurement for these applications is directly supported by the reported biological activity.

Investigating Phospholipase A2 (PLA2) Inhibition in Inflammation and Envenomation

The compound's demonstrated ability to inhibit PLA2-induced edema in mice and neutralize N. naja venom PLA2 activity [2] makes it a valuable tool compound for researching inflammatory pathways and developing novel anti-inflammatory or antivenom therapeutics. Its mechanism of action is distinct from other benzopyrans used as potassium channel modulators.

Conducting Early-Stage Chemoprevention and Carcinogenesis Studies

The compound's ability to prevent TPA-induced promotion in JB6 cells and protect against DMBA-induced transformation [2] positions it as a key reagent for in vitro and in vivo models of tumor promotion and chemoprevention. Its procurement is essential for replicating these specific assays.

Performing In Vivo Efficacy Studies with an Established Safety Margin

The documented lack of acute toxicity at a 30 mg/kg oral dose in rats provides a crucial, data-driven starting point for designing in vivo pharmacokinetic and efficacy studies, minimizing the risk of encountering unexpected toxicity during early animal experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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